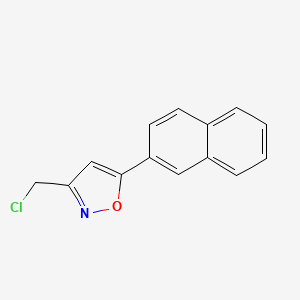

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-naphthalen-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTGYAWYMVWSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole typically involves the reaction of 2-naphthalenyl isoxazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient scaling up of the synthesis process while ensuring product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.

Major Products Formed

Substitution Reactions: Formation of 3-(Aminomethyl)-5-(2-naphthalenyl)isoxazole, 3-(Thiophenylmethyl)-5-(2-naphthalenyl)isoxazole, etc.

Oxidation Reactions: Formation of 3-(Formylmethyl)-5-(2-naphthalenyl)isoxazole, 3-(Carboxymethyl)-5-(2-naphthalenyl)isoxazole, etc.

Reduction Reactions: Formation of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazoline, etc.

Scientific Research Applications

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The naphthalenyl group contributes to the compound’s ability to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole with analogous isoxazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₄H₁₁ClNO | 244.70 | Not Reported | 3-ClCH₂, 5-naphthalenyl |

| 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole | C₁₀H₇Cl₂NO | 228.07 | 103–105 | 5-ClCH₂, 3-4-Cl-C₆H₄ |

| 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole | C₁₁H₉ClFNO | 237.65 | Not Reported | 4-ClCH₂, 3-4-F-C₆H₄, 5-CH₃ |

| 3-Heptyl-5-(naphthalen-2-yl)isoxazole | C₂₀H₂₃NO | 297.41 | Not Reported | 3-C₇H₁₅, 5-naphthalenyl |

| 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole | C₁₅H₁₀ClN₂O₃ | 315.71 | Not Reported | 3-2-Cl-C₆H₄, 5-4-NO₂-C₆H₄ |

Key Observations :

- Substituent Effects : The 2-naphthalenyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl or halogenated phenyl groups in analogs like 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole . This may enhance hydrophobic interactions in biological systems but reduce solubility.

- Reactivity: The chloromethyl group at the 3-position (as opposed to the 5-position in C₁₀H₇Cl₂NO) increases electrophilicity, favoring nucleophilic substitution reactions for further derivatization .

- Thermal Stability : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points due to stronger intermolecular interactions, whereas naphthalene-containing derivatives may have lower crystallinity .

Comparison with Analogues :

- 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole : Synthesized using sodium hydroxide and triethylamine, achieving 80–90% yields for intermediate oximes .

- 3-Heptyl-5-(naphthalen-2-yl)isoxazole: Prepared via domino reductive Nef reaction/cyclization of β-nitroenones, highlighting alternative routes for alkyl-substituted derivatives .

Antifungal Activity

- 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole : Exhibited potent antifungal activity against Pythium aphanidermatum (ED₅₀ < 100 mg/L), attributed to electron-withdrawing nitro and chloro groups enhancing membrane disruption .

- Target Compound : The naphthalene moiety may improve activity against fungal pathogens like Fusarium spp. due to enhanced lipophilicity and membrane penetration .

Antimicrobial Activity

- 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole : Demonstrated moderate activity against Xanthomonas campestris and Pseudomonas syringae .

Structural Insights

- Crystal Packing : Isoxazoles with halogen substituents (e.g., 4-(4-chlorophenyl)) form isostructural crystals with slight adjustments to accommodate halogens, whereas naphthalene derivatives may exhibit unique packing due to bulkier substituents .

Biological Activity

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, antifungal, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse pharmacological properties. The presence of the chloromethyl group and the naphthalene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit promising antiviral properties. For instance, a study evaluating similar isoxazoline derivatives found that they displayed significant inhibitory effects against the influenza A virus. The half-maximal inhibitory concentration (IC50) values were reported in low to mid-micromolar ranges, indicating moderate efficacy compared to standard antiviral agents like Rimantadine. Notably, the selectivity index (SI) values suggested low cytotoxicity towards host cells, which is crucial for therapeutic applications.

| Compound | IC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Rimantadine | 67 ± 8 | 406 ± 26 | 6 |

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of isoxazole derivatives have also been explored. In one study, various isoxazolines were screened against gram-positive bacteria and fungal strains. The results showed moderate activity against certain bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal pathogens like Candida albicans.

| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| This compound | TBD |

| Amphotericin B | 0.04–1.5 |

| Vancomycin | 0.25–2 |

Anticancer Activity

The anticancer potential of isoxazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain isoxazolines exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, compounds related to this compound have shown IC50 values ranging from 17.7 to 58.8 µM against breast and colon cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | TBD |

| HCT-116 (Colon) | TBD |

| A-549 (Lung) | TBD |

The mechanism by which this compound exerts its biological effects remains an area for further investigation. Preliminary studies suggest that it may interfere with viral replication processes or inhibit key enzymes involved in bacterial and fungal metabolism.

Case Studies

- Antiviral Efficacy : A study on structurally similar compounds demonstrated that modifications in the isoxazole ring significantly affected antiviral potency against influenza A virus strains.

- Anticancer Research : Clinical trials involving related isoxazole derivatives have indicated their potential as adjunct therapies in cancer treatment protocols, particularly in resistant cancer types.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, followed by chlorination. Key steps include:

- Oxime formation : Substituted benzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates .

- Cyclization : Oximes undergo cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield isoxazole-methanol intermediates .

- Chlorination : The methanol group is replaced with chlorine using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yield (80–90%) by enhancing regioselectivity and minimizing by-products .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloromethyl at C3, naphthalenyl at C5) and aromatic proton environments .

- IR : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₄H₁₁ClNO) .

- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/O ratios .

Q. How is the biological activity of this compound initially screened in vitro?

- Antimicrobial Assays :

- Bacterial Strains : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using agar diffusion or microdilution (MIC ≤ 25 µg/mL indicates activity) .

- Fungal Strains : Evaluate against C. albicans and A. niger with similar methods .

- Enzyme Inhibition :

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

- Catalyst Design : Use heterogeneous catalysts (e.g., CuI or Pd/C) to direct cycloaddition toward the 3,5-disubstituted isoxazole core, minimizing 4-substituted by-products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states, favoring the desired regiochemistry .

- Microwave Irradiation : Enhances reaction homogeneity and reduces isomer formation (yield improvement: ~15–20%) .

Q. What mechanistic insights explain the enzyme inhibition by this compound derivatives?

- GR Inhibition :

- Uncompetitive Binding : Derivatives like 3-(4-chlorophenyl) isoxazole bind to the GR-NADPH complex, disrupting substrate turnover (KI = 0.011 ± 0.002 µM) .

- Structural Dependence : Chlorine at the 3-position (vs. 5-position) increases inhibitory potency 2-fold due to enhanced hydrophobic interactions with the enzyme’s active site .

- GST Inhibition :

Q. How can X-ray crystallography aid in understanding the structural and electronic properties of this compound?

- Crystal Structure Analysis :

- Unit Cell Parameters : Triclinic system with a = 8.48 Å, b = 8.64 Å, c = 16.86 Å, and angles α = 100.4°, β = 103.6°, γ = 94.97° .

- Intermolecular Interactions : Chloromethyl and naphthalenyl groups engage in π-π stacking (3.5–4.0 Å) and C–H···Cl hydrogen bonding, influencing crystallinity and stability .

- Electron Density Maps : Reveal charge distribution across the isoxazole ring, guiding DFT calculations for reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.